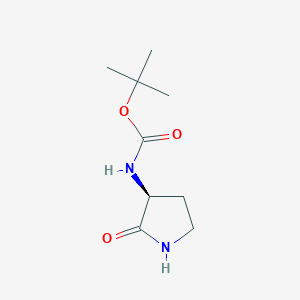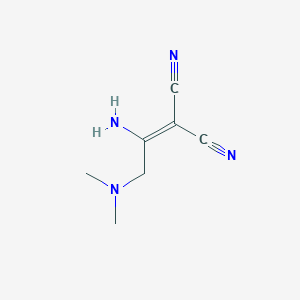
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile, also known as DMAMN, is a chemical compound that has been widely studied in scientific research. It is a malononitrile derivative that has been found to have various applications in the fields of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting these enzymes, 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile may increase the levels of acetylcholine in the brain, which could have beneficial effects in the treatment of Alzheimer's disease and other neurological disorders.
Efectos Bioquímicos Y Fisiológicos
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that it has inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as on the activity of various enzymes involved in the metabolism of drugs and other compounds. In vivo studies have shown that 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has anticonvulsant effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has several advantages for use in lab experiments. It is a stable compound that is readily available and easy to synthesize. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. It is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile. One area of interest is the development of new compounds based on 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile that have improved efficacy and reduced toxicity. Another area of interest is the development of new applications for 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile in fields such as pharmacology and biochemistry. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile and its potential therapeutic uses.
Métodos De Síntesis
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile can be synthesized through a reaction between malononitrile and dimethylformamide dimethyl acetal. The reaction is typically carried out under reflux conditions and requires the use of a catalyst such as triethylamine. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it has been used as a building block for the synthesis of other compounds such as pyridines and pyrimidines. In biochemistry, it has been found to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. In pharmacology, 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has been studied for its potential use as an anticonvulsant and as a treatment for Alzheimer's disease.
Propiedades
Número CAS |
118645-86-6 |
|---|---|
Nombre del producto |
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile |
Fórmula molecular |
C7H10N4 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-[1-amino-2-(dimethylamino)ethylidene]propanedinitrile |
InChI |
InChI=1S/C7H10N4/c1-11(2)5-7(10)6(3-8)4-9/h5,10H2,1-2H3 |
Clave InChI |
CDFXOSXFJKFNIK-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=C(C#N)C#N)N |
SMILES canónico |
CN(C)CC(=C(C#N)C#N)N |
Sinónimos |
Propanedinitrile, [1-amino-2-(dimethylamino)ethylidene]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



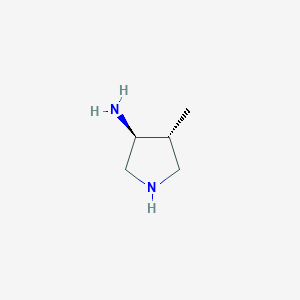


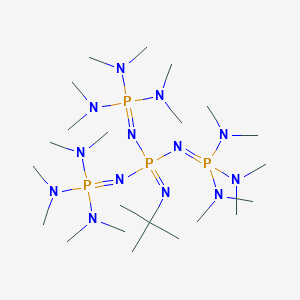
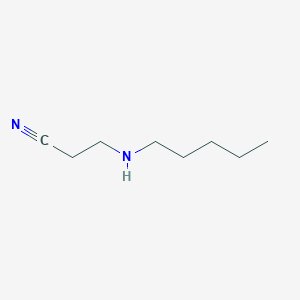
![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)


